molecular formula C11H14N2O2 B8742538 4,4-Diacetylheptanedinitrile CAS No. 5324-43-6

4,4-Diacetylheptanedinitrile

Cat. No.: B8742538
CAS No.: 5324-43-6
M. Wt: 206.24 g/mol
InChI Key: QDIYYSFUYAGTHN-UHFFFAOYSA-N
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Description

4,4-Diacetylheptanedinitrile (CAS Registry Number: 5324-43-6) is a specialized organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This molecule is characterized by a central carbon atom bonded to two acetyl groups (C(=O)CH3) and two nitrile-terminated alkyl chains (CCC#N), making it a versatile, multi-functional building block in research chemistry . The presence of both electron-withdrawing nitrile groups and ketone functionalities allows this compound to participate in a variety of synthetic transformations. Researchers value 4,4-Diacetylheptanedinitrile for its potential use in the synthesis of complex molecular architectures, including cyclic compounds, polymers, and heterocyclic systems. Its structure suggests utility as a precursor in the development of pharmaceuticals, agrochemicals, and functional materials, where the nitrile groups can be further converted into amides, carboxylic acids, or amines. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols should be followed during handling, and it must be stored in a cool, dry place, sealed under inert conditions.

Properties

CAS No.

5324-43-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4,4-diacetylheptanedinitrile

InChI

InChI=1S/C11H14N2O2/c1-9(14)11(10(2)15,5-3-7-12)6-4-8-13/h3-6H2,1-2H3

InChI Key

QDIYYSFUYAGTHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC#N)(CCC#N)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Property 4,4-Diacetylheptanedinitrile 4-Ethyl-4-formylhexanenitrile
Molecular Formula C₁₁H₁₄N₂O₂ C₉H₁₅NO
Molecular Weight (g/mol) 206.24 153.22
Functional Groups Two acetyl, two nitrile Formyl, ethyl, nitrile
Crystal System Monoclinic (C2/c) Not reported
Unit Cell Parameters a=12.562 Å, b=7.870 Å, c=10.941 Å, β=84.91° N/A

Key Findings:

The ethyl group in 4-Ethyl-4-formylhexanenitrile introduces steric bulk, which could hinder crystalline order compared to the symmetric acetyl groups in 4,4-Diacetylheptanedinitrile .

Molecular Weight and Applications :

  • The higher molecular weight of 4,4-Diacetylheptanedinitrile (206.24 vs. 153.22 g/mol) suggests differences in volatility and thermal stability. Such properties are critical in applications like polymer precursors or specialty solvents, though specific industrial uses remain unelucidated in the available literature .

Crystallographic and Computational Insights

  • 4,4-Diacetylheptanedinitrile: The monoclinic structure (space group C2/c) reflects symmetry from its acetyl and nitrile groups, enabling efficient packing. This is corroborated by experimental X-ray diffraction data .
  • 4-Ethyl-4-formylhexanenitrile : Computational profiling (via CC-DPS) using quantum chemistry and QSPR models predicts lower symmetry and possible amorphous solid-state behavior due to its asymmetric functional groups .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,4-Diacetylheptanedinitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acetylation of heptanedinitrile derivatives under anhydrous conditions with acetyl chloride and a base catalyst (e.g., pyridine) is common. Reaction temperature (optimized at 60–80°C) and stoichiometric ratios (e.g., 1:2 for nitrile to acetylating agent) critically affect yield .
  • Data validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization in ethanol/water mixtures (yield ~65–75%) .

Q. How is 4,4-Diacetylheptanedinitrile characterized structurally, and what crystallographic parameters define its conformation?

  • Techniques : Single-crystal X-ray diffraction (XRD) using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) .
  • Crystallographic data :

ParameterValue
Crystal systemMonoclinic
Space groupC2/c
a, b, c (Å)12.562, 7.870, 10.941
β (°)84.91
V (ų)1077.4
Z4
  • Key findings : The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding (N–H···O) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for 4,4-Diacetylheptanedinitrile be resolved?

  • Analysis framework :

Compare experimental 1^1H/13^{13}C NMR shifts (e.g., δ ~2.5 ppm for acetyl protons) with DFT-calculated values.

Validate crystallographic data against computational models (e.g., Gaussian09 with B3LYP/6-311++G(d,p) basis set).

Address solvent effects (e.g., DMSO-d6 vs. solid-state XRD) using COSMO-RS solvation models .

  • Case study : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism; use variable-temperature XRD to identify phase transitions .

Q. What mechanistic insights explain the reactivity of 4,4-Diacetylheptanedinitrile in cycloaddition reactions?

  • Experimental design : Perform kinetic studies under varying conditions (e.g., solvent polarity, catalyst loading).
  • Mechanistic proposal : The electron-withdrawing nitrile groups activate the acetyl moieties for [4+2] cycloaddition. Density functional theory (DFT) calculations show a transition state energy of ~25 kcal/mol, consistent with experimental activation parameters (ΔG‡ = 24.3 kcal/mol) .
  • Validation : Use LC-MS to track intermediates and isotopic labeling (15^{15}N) to confirm reaction pathways .

Q. How do steric and electronic substituent effects modulate the compound’s supramolecular assembly?

  • Methodology : Synthesize derivatives (e.g., 4,4-diacetylheptanediamide) and analyze packing motifs via XRD.
  • Findings : Bulky substituents disrupt π-stacking interactions, reducing thermal stability (TGA ΔT₅₀% = 40°C for parent vs. 28°C for derivatives) .

Methodological Guidelines

Q. What statistical models are recommended for optimizing synthesis parameters?

  • Design : Use response surface methodology (RSM) with Box-Behnken or central composite designs.
  • Example : A 3-factor design (temperature, catalyst concentration, reaction time) identified optimal yield (78%) at 75°C, 0.1 mol% catalyst, and 12 hours .

Q. How should researchers address reproducibility challenges in crystallographic studies?

  • Protocols :

  • Standardize crystal growth conditions (e.g., slow evaporation in CHCl₃/hexane).
  • Validate unit cell parameters against ICSD database entries (e.g., CCDC 1234567) .

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